2-(4-Tosylpiperazin-1-yl)pyrazine
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Overview
Description
2-(4-Tosylpiperazin-1-yl)pyrazine is a chemical compound that features a pyrazine ring substituted with a tosylpiperazine group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the pyrazine and piperazine moieties makes it a versatile building block for the development of various bioactive molecules.
Mechanism of Action
Target of Action
The primary target of 2-(4-Tosylpiperazin-1-yl)pyrazine is the Mycobacterium tuberculosis H37Rv strain . This compound has been synthesized and evaluated for its efficacy against this strain . The in silico investigations suggest that the target enzyme involved in the action of the compounds may be DprE1 .
Mode of Action
In silico studies suggest that the target compounds are docked within the active site of the dpre1 enzyme, demonstrating favorable binding interactions .
Biochemical Pathways
Compounds with the pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound have been predicted using in silico methods . These properties, along with the physicochemical characteristics and drug-like qualities of the compound, can impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its noteworthy activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values of ≤21.25 μM . Some compounds also displayed significant antibacterial and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tosylpiperazin-1-yl)pyrazine typically involves the reaction of pyrazine with 4-tosylpiperazine under suitable conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution on the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tosylpiperazin-1-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-(4-Tosylpiperazin-1-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrazine: Similar structure but with a phenyl group instead of a tosyl group.
2-(Piperazin-1-yl)pyrazine: Lacks the tosyl group, making it less bulky and potentially less selective in its interactions.
Uniqueness
2-(4-Tosylpiperazin-1-yl)pyrazine is unique due to the presence of the tosyl group, which can enhance its stability and selectivity in biological systems. This makes it a valuable compound for the development of targeted therapies and specialized chemical applications.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-13-2-4-14(5-3-13)22(20,21)19-10-8-18(9-11-19)15-12-16-6-7-17-15/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOSMXLGDJRHKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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